molecular formula C21H20N2O4 B2979720 Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate CAS No. 953854-41-6

Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate

Cat. No.: B2979720
CAS No.: 953854-41-6
M. Wt: 364.401
InChI Key: BCFOPXWMGMDBHM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate is a highly versatile molecule that has gained significant interest in scientific research and industry. This compound, with the molecular formula C21H20N2O4 and a molecular weight of 364

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate, often involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include the use of nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods: Industrial production of quinoline derivatives can be achieved through various catalytic processes. For example, the Friedlaender condensation method uses 2-aminobenzophenone and ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid to form ethyl 2-methyl-4-phenyl-3-quinoline carboxylate . This method is efficient and provides high yields.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, nano ZnO, and silver salts of heteropoly acids . Reaction conditions often involve solvent-free environments, mild temperatures, and the use of environmentally benign catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Friedlaender condensation method produces ethyl 2-methyl-4-phenyl-3-quinoline carboxylate .

Scientific Research Applications

Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate can be compared with other quinoline derivatives, such as ethyl 2-methyl-4-phenyl-3-quinoline carboxylate . While both compounds share a similar quinoline core structure, this compound is unique due to the presence of the phenoxyacetamido group, which imparts distinct chemical and biological properties.

List of Similar Compounds:
  • Ethyl 2-methyl-4-phenyl-3-quinoline carboxylate
  • 4-Hydroxyquinoline derivatives
  • Carbonitrile quinoline derivatives

Properties

IUPAC Name

ethyl 2-methyl-4-[(2-phenoxyacetyl)amino]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-26-21(25)15-9-10-18-17(12-15)19(11-14(2)22-18)23-20(24)13-27-16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFOPXWMGMDBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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